molecular formula C17H13N3O4S B12592680 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-

Cat. No.: B12592680
M. Wt: 355.4 g/mol
InChI Key: CQXMJRURHXVTEZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. The specific structure of this compound makes it a promising candidate for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Acetic Acid Moiety: This step often involves the use of acylation reactions.

    Attachment of the 2-Cyanophenylsulfonyl Group: This can be done using sulfonylation reactions with appropriate reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of specific signaling pathways, which can have therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- can be compared with other pyrrolopyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-3-amine
  • 1H-Pyrrolo[2,3-b]pyridine-3-aldehyde

These compounds share a similar core structure but differ in their functional groups, which can lead to differences in their biological activities and applications. The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- makes it particularly interesting for research in medicinal chemistry.

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(2-cyanophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid

InChI

InChI=1S/C17H13N3O4S/c1-11-14(9-16(21)22)13-6-4-8-19-17(13)20(11)25(23,24)15-7-3-2-5-12(15)10-18/h2-8H,9H2,1H3,(H,21,22)

InChI Key

CQXMJRURHXVTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3C#N)N=CC=C2)CC(=O)O

Origin of Product

United States

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